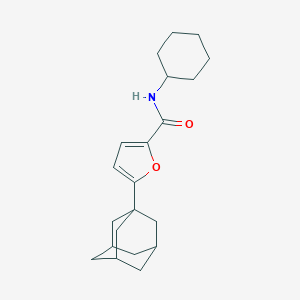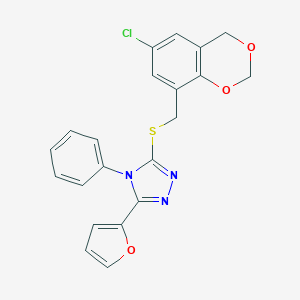![molecular formula C27H25N5O3S B299717 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide](/img/structure/B299717.png)
2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the production of inflammatory cytokines and to have antimicrobial activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide have been extensively studied. The compound has been shown to have low toxicity and to be well-tolerated in animal studies. It has been shown to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been shown to have low protein binding and to be metabolized by the liver.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide in lab experiments include its low toxicity, good pharmacokinetic profile, and potential applications in various fields of scientific research. However, the limitations include the need for further studies to fully understand its mechanism of action and the need for more extensive testing in animal models and clinical trials.
Future Directions
There are several future directions for research on 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide. These include further studies on its mechanism of action, its potential use as a drug delivery system, and its efficacy against different types of cancer. Other future directions include exploring its potential applications in other fields, such as neurodegenerative diseases, and developing more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide involves a series of chemical reactions. The starting materials are allyl bromide, 4-phenoxymethyl-5-mercapto-4H-1,2,4-triazole, N-phenylbenzamide, and triethylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or dimethylformamide. The final product is obtained by purification using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. The compound has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as a drug delivery system.
properties
Product Name |
2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide |
|---|---|
Molecular Formula |
C27H25N5O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C27H25N5O3S/c1-2-17-32-24(18-35-21-13-7-4-8-14-21)30-31-27(32)36-19-25(33)29-23-16-10-9-15-22(23)26(34)28-20-11-5-3-6-12-20/h2-16H,1,17-19H2,(H,28,34)(H,29,33) |
InChI Key |
BXANBCUGJRNQON-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)